"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" synthesis pathway
"4-(Carbamoylamino)cyclohexane-1-carboxylic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 4-(Carbamoylamino)cyclohexane-1-carboxylic acid, a substituted cyclohexane derivative with potential applications as a building block in medicinal chemistry. The primary focus is on a robust and well-documented two-stage synthetic strategy. The first stage details the preparation of the key intermediate, trans-4-aminocyclohexane-1-carboxylic acid, via catalytic hydrogenation of p-aminobenzoic acid. The second stage describes the conversion of this amino acid intermediate to the target urea derivative. This guide emphasizes the rationale behind procedural steps, provides detailed experimental protocols, and includes process visualization to support researchers and drug development professionals.
Introduction
4-(Carbamoylamino)cyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a cyclohexane scaffold. The stereochemical relationship between the carboxylic acid at the C1 position and the carbamoylamino (urea) group at the C4 position gives rise to cis and trans diastereomers. The trans isomer is often the target of synthetic efforts due to its rigid, linear conformation, which is a desirable trait in the design of pharmacologically active molecules. The precursor, trans-4-aminocyclohexanecarboxylic acid, is a known intermediate in the synthesis of Janus Kinase (JAK) inhibitors, highlighting the relevance of this structural motif in drug discovery.[1][2][3] This guide will focus on the synthesis of the trans isomer.
Chemical Structure:
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IUPAC Name: 4-(Carbamoylamino)cyclohexane-1-carboxylic acid
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Molecular Formula: C₈H₁₄N₂O₃
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Key Functional Groups: Carboxylic acid, Urea (Carbamoylamino)
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-(Carbamoylamino)cyclohexane-1-carboxylic acid identifies the primary disconnection at the urea C-N bond. This reveals that the target molecule can be readily assembled from the key intermediate, 4-aminocyclohexane-1-carboxylic acid, and a carbamoylating agent, such as isocyanic acid or its salt. The amino acid intermediate, in turn, can be synthesized from a commercially available aromatic precursor, p-aminobenzoic acid.
Synthesis of the Key Intermediate: trans-4-Aminocyclohexane-1-carboxylic acid
The synthesis of the trans isomer of 4-aminocyclohexane-1-carboxylic acid is a critical and non-trivial step. The most common industrial approach involves the catalytic hydrogenation of p-aminobenzoic acid.[2][4] This reaction typically yields a mixture of cis and trans isomers, with the trans isomer often being the thermodynamically favored product under specific conditions.
Catalytic Hydrogenation of p-Aminobenzoic Acid
The reduction of the benzene ring of p-aminobenzoic acid requires a robust catalyst and elevated temperature and pressure. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation.[2][4] The reaction is performed in a basic aqueous medium, such as a sodium hydroxide solution, which serves to deprotonate the carboxylic acid, increasing its solubility and influencing the stereochemical outcome.
The hydrogenation process typically results in a mixture of isomers. Patents describe achieving a cis:trans ratio of approximately 1:4.6 under optimized conditions.[2][4]
Isomer Enrichment and Purification
Achieving high isomeric purity of the trans product is essential. While the hydrogenation can be optimized to favor the trans isomer, subsequent purification steps are often necessary. One effective strategy involves the protection of the amine group (e.g., as a Boc-carbamate) followed by selective crystallization or selective esterification of the more reactive cis isomer, allowing for the isolation of the pure trans product.[1][2] For many applications, direct crystallization after the initial hydrogenation and workup can provide material of sufficient purity.
Detailed Experimental Protocol: Hydrogenation
This protocol is synthesized from procedures described in the patent literature.[3][4]
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Reaction Setup: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (1.0 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (approx. 25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide.
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Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.[2][4] Heat the mixture to 100°C with vigorous stirring.
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Monitoring: Maintain the reaction under these conditions for approximately 20 hours, or until thin-layer chromatography (TLC) or NMR analysis indicates the complete consumption of the starting material.[4]
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Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.
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Isolation: Acidify the aqueous filtrate to a pH of ~4 using a suitable acid, such as citric acid.[3] This will cause the product to precipitate.
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Purification: The resulting mixture of cis and trans isomers can be collected by filtration. Further purification to enrich the trans isomer can be achieved by recrystallization from a suitable solvent system, such as an acetone/water mixture.
Synthesis Pathway: From Amino Acid to Urea
The conversion of the primary amino group of trans-4-aminocyclohexane-1-carboxylic acid to a urea functionality is a standard and high-yielding transformation. The most direct method involves reaction with an isocyanate salt in an aqueous medium.
Mechanism: Reaction with Potassium Isocyanate
The reaction proceeds via the nucleophilic attack of the electron-rich nitrogen atom of the amino group on the electrophilic carbon atom of the isocyanate ion (NCO⁻). The isocyanate is generated in situ from its salt, potassium isocyanate (KOCN), in water. A subsequent proton transfer yields the final urea product. The reaction is typically clean and proceeds under mild conditions.
Detailed Experimental Protocol: Urea Formation
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Dissolution: Dissolve trans-4-aminocyclohexane-1-carboxylic acid (1.0 eq.) in water. A slight excess of a base like sodium hydroxide may be added to ensure the amino acid is fully dissolved as its sodium salt.
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Reagent Addition: To the stirred solution, add a solution of potassium isocyanate (KOCN, approx. 1.5 eq.) in water.
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Reaction: Gently heat the mixture (e.g., to 40-50°C) and stir for several hours until the reaction is complete, as monitored by TLC.
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Product Precipitation: Cool the reaction mixture to room temperature. Slowly acidify the solution with an acid like dilute HCl or acetic acid to a pH of ~4. The target compound, being less soluble in its neutral form, will precipitate out of the solution.
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Isolation and Drying: Collect the white solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to a constant weight.
Data and Characterization Summary
The following table summarizes key quantitative data derived from representative procedures found in the literature for the synthesis of the key intermediate.
| Parameter | Value / Observation | Source |
| Intermediate Synthesis | ||
| Starting Material | p-Aminobenzoic acid | [3][4] |
| Catalyst | 5% Ru/C | [3][4] |
| Hydrogen Pressure | 15 bar | [3][4] |
| Temperature | 100°C | [3][4] |
| Typical cis:trans Ratio | 1 : 4.6 | [4] |
| Purification (Example) | ||
| Method | BOC-protection and selective reaction | [1][2] |
| Purity of trans isomer | >99% | [1][2] |
| Overall Yield (from p-ABA) | ~47% (for BOC-protected trans acid) | [2][4] |
| Urea Formation | ||
| Reagent | Potassium Isocyanate (KOCN) | Standard Method |
| Expected Yield | Typically high (>80-90%) | Established Chemistry |
Conclusion
The synthesis of trans-4-(Carbamoylamino)cyclohexane-1-carboxylic acid is efficiently achieved through a two-stage process. The cornerstone of this synthesis is the stereoselective catalytic hydrogenation of p-aminobenzoic acid to produce the crucial trans-4-aminocyclohexane-1-carboxylic acid intermediate. Subsequent reaction with potassium isocyanate provides a direct and high-yielding route to the final urea derivative. The protocols outlined in this guide are based on established and scalable chemical transformations, providing a solid foundation for researchers in the field of synthetic and medicinal chemistry.
References
- A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - European Patent Office - EP 3411355 B1. (2017). Google Patents.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021). Google Patents.
- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
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Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Patsnap Eureka. Retrieved from [Link]
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- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
